1-Butylindoline-2-thione
Description
1-Butylindoline-2-thione (CAS: 112817-84-2) is a heterocyclic compound featuring a bicyclic indoline core substituted with a butyl group at the 1-position and a thione (-C=S) group at the 2-position. Its molecular formula is C₁₂H₁₅NS, with a molecular weight of 205.32 g/mol . The compound’s structure (Figure 1) combines the aromatic indole system with a sulfur-containing functional group, enabling unique electronic and steric properties.
Properties
CAS No. |
112817-84-2 |
|---|---|
Molecular Formula |
C12H15NS |
Molecular Weight |
205.319 |
IUPAC Name |
1-butyl-3H-indole-2-thione |
InChI |
InChI=1S/C12H15NS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12(13)14/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
NGMMELGMUQNMKR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=S)CC2=CC=CC=C21 |
Synonyms |
2H-Indole-2-thione, 1-butyl-1,3-dihydro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison
Key Observations :
- Core Heterocycles: Indoline (bicyclic) vs. imidazolidine/imidazoline (monocyclic) vs. pyridine/benzimidazole (aromatic). The indoline system in this compound offers greater rigidity and extended π-conjugation compared to imidazolidine derivatives .
- Substituent Effects : The butyl group enhances lipophilicity, while hydroxyethyl (in imidazolidine) and hydroxyl (in pyrithione) increase hydrophilicity. The trifluoromethyl group in imidazoline derivatives introduces strong electron-withdrawing effects, altering reactivity .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound | Solubility (Polar Solvents) | Melting Point (°C) | LogP (Predicted) | Reactivity of Thione Group |
|---|---|---|---|---|
| This compound | Low (non-polar solvents) | Not reported | 3.8 | Moderate nucleophilicity |
| 1-(2-Hydroxyethyl)imidazolidine-2-thione | High (water, ethanol) | 160–162 | 0.5 | High (due to H-bonding) |
| Pyrithione | Moderate (DMSO, ethanol) | 140–142 | 1.2 | High (metal chelation) |
| 1-Allyl-1H-benzimidazole-2-thione | Low (chloroform) | 105–107 | 2.5 | Reactive (allyl addition) |
Key Observations :
- Solubility : The butyl group in this compound reduces solubility in polar solvents compared to hydroxyethyl-substituted analogs .
- Reactivity : The thione group’s nucleophilicity varies with substituents. Pyrithione’s hydroxyl group enhances metal-binding capacity, making it effective in antimicrobial applications .
Research Findings and Case Studies
- Synthetic Routes : this compound is synthesized via alkylation of indoline-2-thione, whereas pyrithione is prepared through cyclization of hydroxylamine derivatives .
- Stability : The trifluoromethylphenyl-substituted imidazoline-2-thione exhibits superior thermal stability (decomposition >250°C) compared to this compound, likely due to the CF₃ group’s electron-withdrawing effect .
- Biological Activity : Pyrithione’s EC₅₀ against Candida albicans is 0.5 μM, significantly lower than benzimidazole-2-thiones (EC₅₀ ~10 μM), highlighting the role of the hydroxyl group in bioactivity .
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